N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound notable for its potential biological applications. This compound falls under the category of heterocyclic compounds, specifically featuring a thiadiazole and pyrazole structure, which are known for their diverse pharmacological properties. The compound's molecular formula is with a molecular weight of approximately 358.4 g/mol .
The synthesis of N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves several key steps:
These synthetic pathways may vary slightly depending on the specific derivatives being targeted.
The molecular structure of N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide can be represented using various structural formulas:
InChI=1S/C16H18N4OS/c1-10(2)15(19)20-16(21)22(17)14(18)13(12)11(3)4/h10H,1-9H2,(H,19,20)(H,21,22)(H,17)
C(C(C)C)NC(=O)c1ncc(n1)c2ccccc2C(=S)N=C(N)N
This representation highlights the arrangement of atoms and functional groups within the molecule .
N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide can participate in various chemical reactions due to its reactive functional groups:
These reactions are crucial for modifying the compound to enhance its biological properties or improve its pharmacokinetic profiles .
The mechanism of action for N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide primarily involves interaction with biological targets such as enzymes or receptors:
The precise mechanisms are still under investigation but show promise for therapeutic applications in oncology and infectious diseases .
The physical properties of N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide include:
Chemical properties include:
These properties influence its formulation and application in scientific research .
N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide has several potential applications in scientific research:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: